1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
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Overview
Description
1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole is a boronic ester derivative of pyrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole typically involves the borylation of a pyrazole derivative. One common method is the palladium-catalyzed cross-coupling reaction between 1-Methyl-5-iodopyrazole and bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Aqueous Acids or Bases: For hydrolysis reactions.
Major Products
Aryl or Vinyl Derivatives: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
Scientific Research Applications
1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including kinase inhibitors.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole largely depends on its application. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C16H21BN2O2 |
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Molecular Weight |
284.2 g/mol |
IUPAC Name |
1-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-6-7-12(11-13)14-9-10-18-19(14)5/h6-11H,1-5H3 |
InChI Key |
CBTUOBFYUBPELF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=NN3C |
Origin of Product |
United States |
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